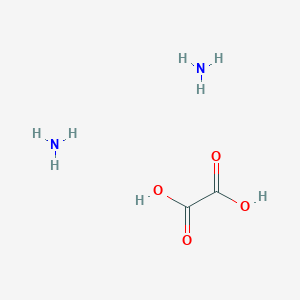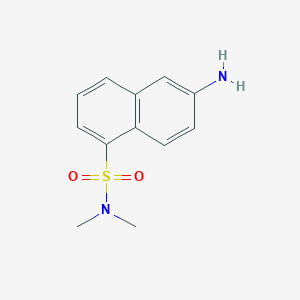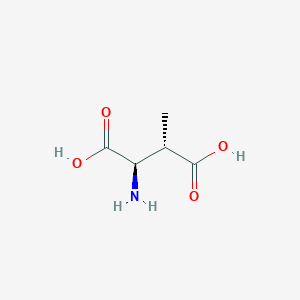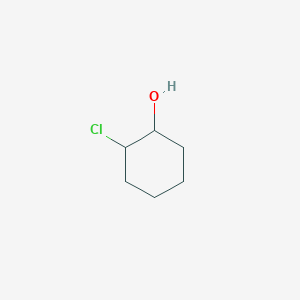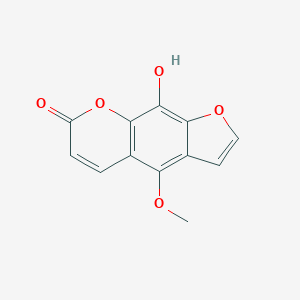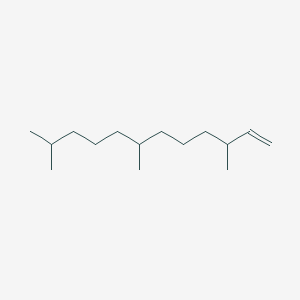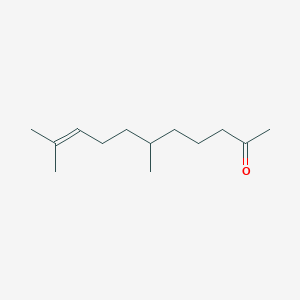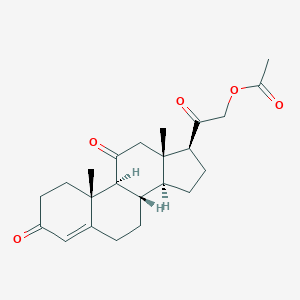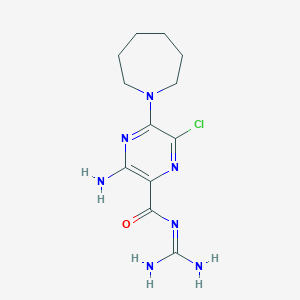
Diantimony trioxide
説明
Synthesis Analysis
Diantimony trioxide can be synthesized through several methods, each influencing the nanoparticle's size, distribution, shape, and structure. A prominent method involves the reaction of antimony potassium tartarate with a forward or reverse precipitation technique, demonstrating how different methods can produce Sb2O3 with varying phase compositions such as senarmontite and valentinite phases (Abdullah et al., 2008). Other synthesis techniques include the ultrasonic-assisted solid-liquid reaction ball milling, which facilitates the production of cubic Sb2O3 nanoparticles, offering a novel approach to nanoparticle creation (Han et al., 2017).
Molecular Structure Analysis
The molecular structure of diantimony trioxide reveals its existence in several phases, including the orthorhombic, cubic, and valentinite phases, each possessing distinct physical and optical properties. These phases are determined by the synthesis method and conditions, which significantly affect their applications in various domains (Chin, Cheong, & Razak, 2010).
Chemical Reactions and Properties
Diantimony trioxide's chemical reactivity is influenced by its synthesis method and particle size. For instance, the compound's ability to undergo various reactions, including those leading to the formation of triorganoantimony derivatives, showcases its versatile chemical nature. These reactions are pivotal in exploring the compound's applications beyond its traditional uses, such as in the creation of novel materials with specific functionalities (Demicheli et al., 2001).
Physical Properties Analysis
The physical properties of diantimony trioxide, such as its phase composition and morphology, are highly dependent on the synthesis route. For instance, the precipitation method can result in different crystalline structures, which in turn influence the material's surface area, porosity, and thermal stability. These properties are critical in determining the material's effectiveness in its primary role as a flame retardant and in other applications (Abdullah et al., 2008).
Chemical Properties Analysis
The chemical properties of diantimony trioxide, including its reactivity with other compounds and its role in catalysis, are areas of active research. The compound's ability to participate in a variety of chemical reactions makes it a valuable component in the synthesis of complex materials. For example, its role in the synthesis of organoantimony compounds opens up possibilities for creating materials with unique electrical and optical properties (Demicheli et al., 2001).
科学的研究の応用
-
Flame Retardant in Plastics, Textiles, and Rubber
-
Smoke Suppression in Epoxy-Based Intumescent Fire-Retardant Coating
- Application : Diantimony trioxide is used in combination with zinc borate in epoxy-based intumescent fire-retardant coatings. It helps to suppress smoke and enhance flame retardancy .
- Method : The compounds are mixed with the epoxy coating. When exposed to heat, they melt and absorb a lot of heat, forming a glassy protective layer associated with the graphite char that effectively retards heat and suppresses smoke .
- Results : The addition of Diantimony trioxide and zinc borate significantly reduces the heat release rate, smoke production rate, smoke factor, and fire growth index .
-
Manufacturing of Electronic Devices, Cables, and Building Materials
-
Catalyst in the Production of Polyethylene Terephthalate (PET) Plastics and Vulcanization of Rubber
-
Opacifying Agent for Glasses, Ceramics, and Enamels
-
Pigment in Paints and Coatings
-
Additive in Art and Specialty Glasses
-
Component in Some Specialty Pigments
-
Fining Agent in Glass Melting Process
Safety And Hazards
将来の方向性
特性
IUPAC Name |
antimony(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sb/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPGOEFPKIHBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Sb+3].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals | |
| Record name | Antimony oxide (Sb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Senarmontite | |
CAS RN |
1309-64-4, 1327-33-9, 12412-52-1 | |
| Record name | Antimony trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senarmontite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012412521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide (Sb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMONY TRIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P217481X5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



